molecular formula C18H17BrN4OS B5373404 (6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5373404
M. Wt: 417.3 g/mol
InChI Key: KNQHBJJEFLAKSZ-UKMRQWHXSA-N
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Description

(6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a bromobenzylidene group, a cyclohexyl ring, and an imino group

Preparation Methods

The synthesis of (6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced through a condensation reaction with a suitable aldehyde.

    Formation of the Imino Group: The imino group is formed through a reaction with an amine under specific conditions.

    Cyclohexyl Substitution: The cyclohexyl group is introduced through a substitution reaction, often using a cyclohexyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromobenzylidene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Condensation: The imino group can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(6Z)-6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be compared with other similar compounds, such as:

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylidene Derivatives: Compounds with different substituents on the benzylidene group may exhibit different reactivity and biological activity.

    Cyclohexyl Substituted Compounds: The presence of the cyclohexyl group can influence the compound’s solubility, stability, and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6Z)-6-[(3-bromophenyl)methylidene]-2-cyclohexyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c19-13-8-4-5-11(9-13)10-14-15(20)23-18(21-16(14)24)25-17(22-23)12-6-2-1-3-7-12/h4-5,8-10,12,20H,1-3,6-7H2/b14-10-,20-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQHBJJEFLAKSZ-UKMRQWHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C(=N)C(=CC4=CC(=CC=C4)Br)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NN3C(=N)/C(=C/C4=CC(=CC=C4)Br)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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